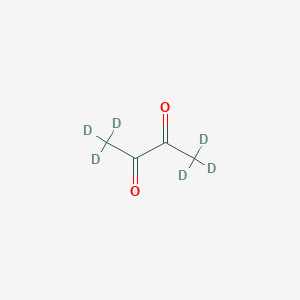

2,3-Butanedione-D6

Cat. No. B143847

Key on ui cas rn:

22026-37-5

M. Wt: 92.13 g/mol

InChI Key: QSJXEFYPDANLFS-WFGJKAKNSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04704475

Procedure details

The preparation of 3-hydroxy-3-phenylbutan-2-one by reaction of 2,3-butanedione with an appropriate Grignard reagent is described in an article by Lapkin and Golovkova in Zuhr. Obshchei Khim (J. Gen. Chem.) 19, 701-6 (1949) and abstracted in Chemical Abstracts 44, 1057h (1950). The reaction of biacetyl with phenylmagnesium bromide (31.4 g) gave 30% methylphenylacetylcarbinol. The reaction conditions are not specifically described but earlier in the abstract the solvent used was diethyl ether and the reactants were heated for 10 hours. The preparation is also referred to in Beilsteins Handbook (1969) at page 458.

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

1057h

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

30%

Identifiers

|

REACTION_CXSMILES

|

OC([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(C)C(=O)C.[CH3:13][C:14](=[O:18])[C:15](=[O:17])[CH3:16].C1([Mg]Br)C=CC=CC=1>>[CH3:16][CH:15]([C:14](=[O:18])[CH2:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[OH:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(C(C)=O)(C)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)=O)=O

|

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

1057h

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C)C(=O)C

|

|

Name

|

|

|

Quantity

|

31.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Mg]Br

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(O)C(CC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 30% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |